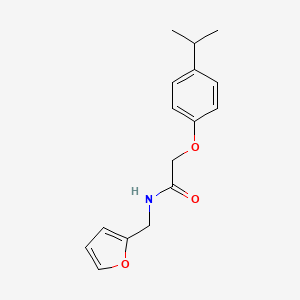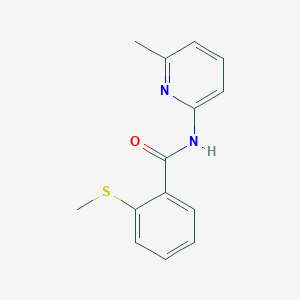
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide, also known as FIAA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FIAA is a synthetic compound that has been developed as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood. However, studies have suggested that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and physiological effects:
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide can reduce inflammation and oxidative stress in cells. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has also been found to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is also stable and can be stored for long periods of time. However, there are also limitations to using N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in lab experiments. The mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. One area of research is to further investigate the mechanism of action of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. Understanding how N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide works at a molecular level could help to identify new therapeutic targets for diseases. Another area of research is to explore the potential use of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in combination with other drugs or therapies. Finally, more studies are needed to determine the safety and efficacy of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide involves the reaction of 2-furylmethylamine with 4-isopropylphenyl chloroacetate in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has been shown to have potential therapeutic effects for various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCFRBXOZYUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-isopropylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)
![4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)

![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)
![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)
![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)